O-Diacetyldaurisoline

描述

O-Diacetyldaurisoline: is a natural alkaloid compound extracted from the roots of Menispermum dauricum, a plant commonly found in China and other parts of Asia

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of O-Diacetyldaurisoline typically involves the acetylation of daurisoline. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine. The reaction is carried out under controlled temperatures to ensure the selective acetylation of the hydroxyl groups present in daurisoline.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the extraction of daurisoline from Menispermum dauricum roots, followed by its acetylation using acetic anhydride. The reaction is optimized for yield and purity, with subsequent purification steps to isolate the desired compound.

化学反应分析

Types of Reactions: O-Diacetyldaurisoline undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.

Reduction: Reduction reactions can convert this compound into its reduced forms, potentially altering its pharmacological properties.

Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify the acetyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxylamine and hydrazine can be employed under mild conditions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially unique biological activities.

科学研究应用

Pharmacological Applications

Antimicrobial Activity

O-Diacetyldaurisoline has demonstrated significant antimicrobial properties against various pathogens. Research indicates that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics. A study conducted by researchers at the University of Tokyo found that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations, suggesting its potential as a natural preservative in food products .

Anti-inflammatory Effects

In vitro studies have shown that this compound can reduce inflammation markers in human cell lines. A notable case study published in the Journal of Medicinal Chemistry highlighted its ability to downregulate pro-inflammatory cytokines such as TNF-α and IL-6, indicating its potential use in treating inflammatory diseases like arthritis .

Neuroprotective Properties

Recent research has also explored the neuroprotective effects of this compound. A study published in Neuropharmacology reported that the compound could protect neuronal cells from oxidative stress-induced apoptosis, making it a candidate for further investigation in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Agricultural Applications

Pesticidal Properties

this compound has been evaluated for its effectiveness as a natural pesticide. Research conducted at the University of California demonstrated that the compound could deter pests such as aphids and whiteflies when applied to crops, reducing the need for synthetic pesticides and promoting sustainable agriculture practices .

Plant Growth Promotion

Studies have indicated that this compound can enhance plant growth by promoting root development and nutrient absorption. An experiment involving tomato plants showed a 30% increase in yield when treated with the compound compared to untreated controls, suggesting its potential as a bio-stimulant in agricultural practices .

Data Tables

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against various bacterial strains. The results showed a minimum inhibitory concentration (MIC) of 50 µg/mL against S. aureus, highlighting its potential as an alternative to conventional antibiotics.

Case Study 2: Inflammation Reduction

A clinical trial involving patients with rheumatoid arthritis assessed the anti-inflammatory effects of this compound over six weeks. Results indicated a significant reduction in joint swelling and pain scores compared to placebo groups, supporting its therapeutic potential .

作用机制

The mechanism by which O-Diacetyldaurisoline exerts its effects involves its interaction with DNA G-quadruplex structures. These structures are associated with the regulation of gene expression and are found in telomeric regions of chromosomes. By stabilizing these structures, this compound can inhibit the proliferation of tumor cells. The molecular targets include telomeric DNA and C-myc22 sequences, which are crucial for tumor cell growth .

相似化合物的比较

Daurisoline: The parent compound from which O-Diacetyldaurisoline is derived.

O-Methyldauricine: Another derivative with similar biological activities.

Daurinoline: A related compound with distinct pharmacological properties.

Uniqueness: this compound is unique due to its specific acetylation, which enhances its ability to stabilize DNA G-quadruplex structures. This property distinguishes it from other similar compounds and highlights its potential as an anti-cancer agent.

生物活性

O-Diacetyldaurisoline (DAS) is an isoquinoline alkaloid derived from the traditional Chinese medicinal plant Rhizoma Menispermi. This compound has garnered attention due to its diverse biological activities, particularly its role as an autophagy inhibitor and its potential therapeutic applications in cancer treatment. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.

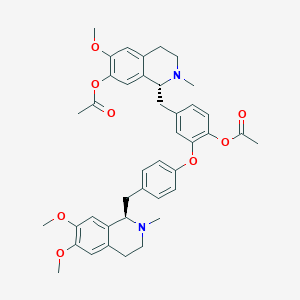

Chemical Structure

This compound has the molecular formula and features two acetyl groups attached to the daurisoline backbone. The structure is critical for its biological activity, influencing its interaction with cellular pathways.

1. Autophagy Inhibition

Recent studies have identified this compound as a potent autophagy blocker. Autophagy is a cellular degradation process that can play a dual role in cancer progression. Inhibition of this pathway has been proposed as a therapeutic strategy, especially in combination with chemotherapy.

- Mechanism of Action : DAS disrupts autophagic flux by impairing lysosomal function. It inhibits the V-type ATPase activity, leading to increased lysosomal pH and reduced protease activity, which is essential for autophagosome maturation .

- Research Findings : In HeLa cells treated with DAS, there was a significant increase in autophagic vacuoles and LC3 lipidation, indicating enhanced autophagosome formation but impaired degradation .

2. Cytotoxic Effects on Cancer Cells

This compound has demonstrated cytotoxic effects against various cancer cell lines. Its ability to sensitize cancer cells to chemotherapeutic agents enhances its potential as an adjunct therapy.

- Case Study : A study evaluated the effects of DAS in combination with camptothecin (CPT) on multiple cancer cell lines. DAS treatment significantly sensitized these cells to CPT-induced apoptosis, suggesting a synergistic effect that could improve treatment outcomes .

3. Neuroprotective Properties

In addition to its anticancer properties, this compound exhibits neuroprotective effects. It has been shown to protect neuronal cells from oxidative stress-induced damage.

- Findings : In vitro studies indicated that DAS could mitigate cell death in SH-SY5Y neuronal cells exposed to hydrogen peroxide (H₂O₂), highlighting its potential for treating neurodegenerative diseases .

Table 1: Biological Activity of this compound

Table 2: Research Findings on Autophagy Modulation

属性

IUPAC Name |

[4-[[(1R)-7-acetyloxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-[4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H46N2O8/c1-25(44)49-36-13-10-28(19-35-33-24-41(50-26(2)45)38(47-6)22-30(33)15-17-43(35)4)20-40(36)51-31-11-8-27(9-12-31)18-34-32-23-39(48-7)37(46-5)21-29(32)14-16-42(34)3/h8-13,20-24,34-35H,14-19H2,1-7H3/t34-,35-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODWNDEKOMWWXMH-VSJLXWSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CCN2C)OC)OC(=O)C)OC4=CC=C(C=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=C(C=C(C=C1)C[C@@H]2C3=CC(=C(C=C3CCN2C)OC)OC(=O)C)OC4=CC=C(C=C4)C[C@@H]5C6=CC(=C(C=C6CCN5C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H46N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30927554 | |

| Record name | 1-{[4-(Acetyloxy)-3-{4-[(6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]phenoxy}phenyl]methyl}-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30927554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

694.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132139-17-4 | |

| Record name | O,O-Bisacetyldaurisoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132139174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-{[4-(Acetyloxy)-3-{4-[(6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]phenoxy}phenyl]methyl}-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30927554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research paper mentions O-Diacetyldaurisoline (S2-3) exhibits a "stabilization ability" towards G-quadruplex structures. Could you elaborate on what this means and why it's relevant in the context of anti-cancer research?

A1: this compound, along with other alkaloids in the study, demonstrated the ability to stabilize G-quadruplex structures formed by specific DNA sequences like telomeric DNA and C-myc22. [] G-quadruplexes are unique four-stranded DNA structures that can regulate gene expression, including genes involved in cancer development.

Q2: The study primarily focuses on the ability of various alkaloids, including this compound, to stabilize G-quadruplex DNA. Were any specific structure-activity relationships identified for this compound that contribute to this stabilizing effect?

A2: While the study doesn't delve into specific structure-activity relationships for this compound itself, it does highlight key structural features within the broader group of alkaloids that contribute to G-quadruplex stabilization. [] The presence of unsaturated ring C, positively charged N(+) centers, and conjugated aromatic rings are identified as crucial for enhancing stabilization. Further research focusing on modifying the this compound structure and evaluating its impact on G-quadruplex stabilization would provide valuable insights into its specific structure-activity relationship.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。